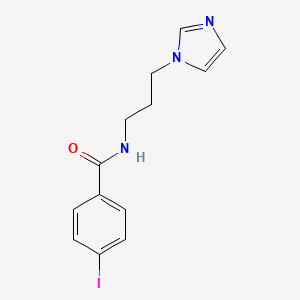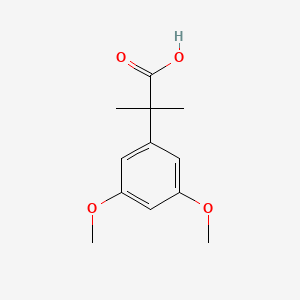![molecular formula C14H21NO B13579863 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with a similar pyrrolidine and phenyl structure.
Uniqueness
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
2-methyl-2-(4-pyrrolidin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-14(2,11-16)12-5-7-13(8-6-12)15-9-3-4-10-15/h5-8,16H,3-4,9-11H2,1-2H3 |
InChIキー |
RKWZTYKLWDRKNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1=CC=C(C=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)

![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)

![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)






